tert-butyl (S)-(2-(morpholin-2-yl)ethyl)carbamate
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Overview
Description
tert-Butyl (S)-(2-(morpholin-2-yl)ethyl)carbamate is a compound that features a tert-butyl group, a morpholine ring, and a carbamate functional group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(2-(morpholin-2-yl)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with (S)-2-(morpholin-2-yl)ethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include anhydrous solvents like dichloromethane to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction parameters such as temperature and mixing .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-(2-(morpholin-2-yl)ethyl)carbamate undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate carbonyl carbon.
Oxidation and Reduction: The morpholine ring can undergo oxidation to form N-oxides, and reduction reactions can convert it back to the parent amine.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Yields the corresponding amine and carbon dioxide.
Substitution: Yields substituted carbamates.
Oxidation: Yields N-oxides.
Reduction: Yields the parent amine.
Scientific Research Applications
tert-Butyl (S)-(2-(morpholin-2-yl)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (S)-(2-(morpholin-2-yl)ethyl)carbamate primarily involves its role as a protecting group. The carbamate group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the carbamate group can be removed under acidic conditions, releasing the free amine . The molecular targets and pathways involved depend on the specific application and the nature of the substrate being protected .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the morpholine ring.
tert-Butyl (4-bromobenzyl)carbamate: Contains a bromobenzyl group instead of the morpholine ring.
tert-Butyl (2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of the morpholine ring.
Uniqueness
tert-Butyl (S)-(2-(morpholin-2-yl)ethyl)carbamate is unique due to the presence of the morpholine ring, which imparts specific chemical properties and reactivity. The morpholine ring can participate in additional reactions, such as oxidation to form N-oxides, which are not possible with simpler carbamates .
Properties
Molecular Formula |
C11H22N2O3 |
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Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2S)-morpholin-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-4-9-8-12-6-7-15-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
JXZNAZXFHKPBMP-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H]1CNCCO1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CNCCO1 |
Origin of Product |
United States |
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